Budiodarone

Catalog No.
S522243
CAS No.
335148-45-3
M.F
C27H31I2NO5
M. Wt
703.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Budiodarone

CAS Number

335148-45-3

Product Name

Budiodarone

IUPAC Name

[(2S)-butan-2-yl] 2-[3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-1-benzofuran-2-yl]acetate

Molecular Formula

C27H31I2NO5

Molecular Weight

703.3 g/mol

InChI

InChI=1S/C27H31I2NO5/c1-5-17(4)34-24(31)16-23-25(19-10-8-9-11-22(19)35-23)26(32)18-14-20(28)27(21(29)15-18)33-13-12-30(6-2)7-3/h8-11,14-15,17H,5-7,12-13,16H2,1-4H3/t17-/m0/s1

InChI Key

ZXOSVKYCXLTVGS-KRWDZBQOSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

ATI-2042; ATI2042; ATI 2042; Budiodarone

Canonical SMILES

CCC(C)OC(=O)CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I

Isomeric SMILES

CC[C@H](C)OC(=O)CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I

The exact mass of the compound Budiodarone is 703.0292 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzofurans - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Budiodarone (CAS 335148-45-3) is a rationally designed, iodine-containing benzofuran derivative and mixed ion channel blocker utilized primarily as a benchmark compound in 'soft drug' design and cardiovascular pharmacology. Structurally, it is an analog of amiodarone that incorporates a sec-butyl acetate side chain at position 2 of the benzofuran moiety [1]. This specific ester modification shifts the molecule's metabolic fate from hepatic cytochrome P450 processing to rapid hydrolysis by plasma and tissue esterases [1]. For procurement professionals and research scientists, budiodarone serves as a critical reference material for evaluating esterase-labile pharmacokinetics, short-acting antiarrhythmic mechanisms, and the mitigation of lipophilic tissue accumulation in drug development workflows.

Substituting budiodarone with its parent compound, amiodarone, or its closest in-class analog, dronedarone, introduces severe confounding variables into pharmacokinetic and toxicological models. Amiodarone possesses an extremely long half-life of 35 to 68 days and a massive volume of distribution (60–70 L/kg), leading to unavoidable lipophilic tissue accumulation that obscures short-term washout data and acute dosing responses [1]. Conversely, while dronedarone offers a reduced half-life (13–24 hours), it lacks iodine moieties and relies heavily on hepatic CYP3A4 metabolism, making it highly susceptible to drug-drug interactions (DDIs) in complex formulation assays [2]. Budiodarone is strictly required when a protocol demands a fully iodinated benzofuran scaffold coupled with rapid, CYP-independent esterase cleavage, ensuring precise temporal control over ion channel blockade without lingering baseline shifts.

Pharmacokinetic Washout and Elimination Half-Life

In comparative pharmacokinetic models, budiodarone demonstrates an accelerated elimination profile driven by its esterase-labile side chain. While the benchmark amiodarone exhibits a highly prolonged elimination half-life of 35 to 68 days, budiodarone achieves a half-life of just 7 hours, allowing for complete systemic clearance within 48 hours [1]. This quantitative difference eliminates the prolonged washout periods required when using traditional benzofuran derivatives in sequential testing protocols.

Evidence DimensionElimination half-life
Target Compound Data7 hours (complete clearance in 48 hours)
Comparator Or BaselineAmiodarone (35–68 days)
Quantified Difference>100-fold reduction in half-life
ConditionsIn vivo pharmacokinetic modeling

Enables rapid-cycle experimental designs and acute dosing studies without the multi-month washout periods mandated by amiodarone.

Volume of Distribution and Tissue Accumulation Prevention

The massive tissue accumulation of amiodarone is a primary barrier in chronic toxicity modeling, driven by its large volume of distribution (60–70 L/kg) [1]. Budiodarone's structural modifications significantly reduce its lipophilic partitioning, resulting in a volume of distribution of only 13 L/kg[2]. This restricts the compound primarily to the central compartment, preventing the progressive hepatic, pulmonary, and thyroid accumulation that confounds long-term cellular and animal assays.

Evidence DimensionVolume of distribution (Vd)
Target Compound Data13 L/kg
Comparator Or BaselineAmiodarone (60–70 L/kg)
Quantified Difference~80% reduction in volume of distribution
ConditionsSystemic distribution mapping

Crucial for researchers requiring an iodinated antiarrhythmic benchmark that does not induce cumulative, lipophilicity-driven organ toxicity during repeated dosing.

Metabolic Pathway Dependency and DDI Mitigation

Unlike dronedarone, which is heavily metabolized by hepatic CYP3A4 and acts as both a substrate and inhibitor of this enzyme, budiodarone is designed for extensive metabolism by plasma and tissue esterases [1]. This bypasses the hepatic cytochrome system entirely. Consequently, budiodarone does not trigger the severe CYP3A4-mediated drug-drug interactions (DDIs) characteristic of dronedarone, making it a superior baseline material for polypharmacy and complex formulation testing.

Evidence DimensionPrimary metabolic clearance pathway
Target Compound DataPlasma and tissue esterase hydrolysis
Comparator Or BaselineDronedarone (Hepatic CYP3A4 metabolism)
Quantified DifferenceComplete shift from CYP450-dependent to esterase-dependent clearance
ConditionsIn vitro / in vivo metabolic profiling

Allows formulation scientists to evaluate mixed ion channel blockade without introducing confounding CYP3A4 inhibition or induction into the assay system.

'Soft Drug' and Esterase-Labile Prodrug Development

Because budiodarone successfully demonstrates how the addition of a sec-butyl acetate side chain can shift metabolism from the liver to tissue esterases, it is highly procured as a positive control and structural benchmark in medicinal chemistry programs focused on 'soft drug' design[1].

Short-Term Electrophysiological Modeling

The 7-hour half-life and rapid 48-hour clearance of budiodarone make it the ideal reference standard for acute in vivo electrophysiology models[2]. Researchers use it to induce transient, reversible mixed ion channel blockade without the multi-month baseline shifts caused by amiodarone.

CYP-Independent Polypharmacy Assays

In drug-drug interaction (DDI) screening, budiodarone serves as a critical non-CYP-mediated comparator. Formulators utilize it to decouple the intrinsic cardiac effects of benzofuran derivatives from the CYP3A4-driven metabolic interference typically seen with dronedarone[1].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

7

Hydrogen Bond Acceptor Count

6

Exact Mass

703.02917 Da

Monoisotopic Mass

703.02917 Da

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F5Y53150C8

Drug Indication

Investigated for use/treatment in arrhythmia and atrial fibrillation.

Other CAS

335148-45-3

Wikipedia

Budiodarone

Dates

Last modified: 04-14-2024
1: Buchwald P, Bodor N. Recent advances in the design and development of soft
2: Ezekowitz MD, Nagarakanti R, Lubinski A, Bandman O, Canafax D, Ellis DJ,
3: Mason PK, DiMarco JP. New pharmacological agents for arrhythmias. Circ
4: Arya A, Silberbauer J, Teichman SL, Milner P, Sulke N, Camm AJ. A preliminary

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